molecular formula C12H13F4NO2 B1532066 N-BOC-4-Fluoro-3-trifluoromethylaniline CAS No. 1072945-57-3

N-BOC-4-Fluoro-3-trifluoromethylaniline

Cat. No.: B1532066
CAS No.: 1072945-57-3
M. Wt: 279.23 g/mol
InChI Key: MCADTPSZYQWCMT-UHFFFAOYSA-N
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Description

N-BOC-4-Fluoro-3-trifluoromethylaniline: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with both a fluoro and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-4-Fluoro-3-trifluoromethylaniline typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 4-fluoro-3-(trifluoromethyl)aniline and carbon dioxide.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving fluoro and trifluoromethyl groups.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • Investigated for its biological activity and interactions with various biomolecules.

Industry:

  • Utilized in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-BOC-4-Fluoro-3-trifluoromethylaniline exerts its effects is largely dependent on its interactions with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The carbamate group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

  • tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
  • 4-tert-Butylphenyl N-(3-(trifluoromethyl)phenyl)carbamate

Comparison:

  • Uniqueness: The presence of the fluoro group in N-BOC-4-Fluoro-3-trifluoromethylaniline distinguishes it from similar compounds, potentially altering its reactivity and biological activity.
  • Reactivity: The fluoro group can participate in unique substitution reactions that are not possible with chloro or other substituents.
  • Biological Activity: The specific combination of fluoro and trifluoromethyl groups may enhance the compound’s interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCADTPSZYQWCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674723
Record name tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-57-3
Record name tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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